molecular formula C10H11N3O3S B1320973 1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione CAS No. 76360-89-9

1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione

Cat. No.: B1320973
CAS No.: 76360-89-9
M. Wt: 253.28 g/mol
InChI Key: XHIMXDLDGFQIRM-UHFFFAOYSA-N
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Description

1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione is a heterocyclic compound that belongs to the class of pyrimido[4,5-d][1,3]oxazine derivatives

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-Isopropyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including tyrosine kinase and cyclin-dependent kinase (CDK4) inhibitors . These interactions are crucial for its antiproliferative activity, as the compound inhibits the activity of these enzymes, leading to the suppression of cell growth and proliferation.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. By inhibiting tyrosine kinase and CDK4, the compound disrupts cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it modulates gene expression related to cell growth and survival, further enhancing its antiproliferative effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It binds to the active sites of tyrosine kinase and CDK4, inhibiting their enzymatic activity . This inhibition prevents the phosphorylation of downstream targets, leading to the disruption of signaling pathways essential for cell proliferation and survival. The compound also influences gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that the compound maintains its antiproliferative effects in vitro and in vivo, although the extent of its activity may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative activity without causing adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes biotransformation through oxidative and hydrolytic reactions, leading to the formation of various metabolites . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, influencing its pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various tissues, where it accumulates and exerts its biological effects. Its localization within specific cellular compartments is essential for its activity and function.

Subcellular Localization

This compound is localized within specific subcellular compartments, including the nucleus and cytoplasm . This localization is mediated by targeting signals and post-translational modifications that direct the compound to its sites of action. The subcellular distribution of the compound is crucial for its ability to modulate cellular processes and exert its biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione typically involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base . The reaction conditions often include heating under reflux with methanol sodium (MeONa) in butanol (BuOH), which facilitates the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The oxazine ring can be reduced under specific conditions.

    Substitution: The isopropyl and methylthio groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group yields sulfoxide or sulfone derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

7-methylsulfanyl-1-propan-2-ylpyrimido[4,5-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S/c1-5(2)13-7-6(8(14)16-10(13)15)4-11-9(12-7)17-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIMXDLDGFQIRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=NC(=NC=C2C(=O)OC1=O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70608754
Record name 7-(Methylsulfanyl)-1-(propan-2-yl)-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76360-89-9
Record name 1-(1-Methylethyl)-7-(methylthio)-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76360-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(Methylsulfanyl)-1-(propan-2-yl)-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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